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molecular formula C4H5NO2 B1332186 Pyrrolidine-2,4-dione CAS No. 37772-89-7

Pyrrolidine-2,4-dione

Cat. No. B1332186
M. Wt: 99.09 g/mol
InChI Key: DOQJUNNMZNNQAD-UHFFFAOYSA-N
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Patent
US07153850B2

Procedure details

A solution of pyrrolidin-2,4-dione (6.93 g, 70 mmol) produced in step 1 and 1,2-phenylenediamine (7.88 g, 70 mmol) in methanol was stirred at 60° C. for 1 hour. The reaction solution was cooled, and the crystals thus formed were taken by the filtration to synthesize 4-((2-aminophenyl)amino)-3-pyrrolin-2-one (yield: 11.6 g, 87%).
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][C:4](=O)[CH2:3][C:2]1=[O:7].[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14]>CO>[NH2:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH:15][C:4]1[CH2:5][NH:1][C:2](=[O:7])[CH:3]=1

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
N1C(CC(C1)=O)=O
Name
Quantity
7.88 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
the crystals thus formed
FILTRATION
Type
FILTRATION
Details
were taken by the filtration
CUSTOM
Type
CUSTOM
Details
to synthesize 4-((2-aminophenyl)amino)-3-pyrrolin-2-one (yield: 11.6 g, 87%)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)NC1=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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